3-Methoxypyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-9-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONNGPPUOEELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxypyran 4 One and Its Structural Analogues
De Novo Synthetic Routes to the 4-Pyrone Core
The fundamental challenge in synthesizing these compounds lies in the construction of the pyran-4-one ring itself. Several de novo strategies have been established to build this heterocyclic core from acyclic precursors.
Classical Cyclization Reactions for Pyran-4-one Formation
Classical methods for pyran-4-one synthesis often rely on the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.com These biomimetic approaches mimic the biosynthesis of polyketides in nature. mdpi.com A common strategy involves the condensation of acetoacetic esters with aldehydes, followed by oxidation. mdpi.com Another well-established route is the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), which itself can be synthesized through a condensation reaction. wisconsin.edu Additionally, a transition-metal-free approach involves the TfOH-promoted nucleophilic addition and cyclization of diynones with water, offering an atom-economical and environmentally friendly pathway to substituted 4-pyrones. nih.gov
Annulation Strategies for Pyran-4-one Ring Construction
Annulation, the formation of a ring onto a pre-existing molecule, provides another powerful set of tools for constructing the pyran-4-one core. scripps.edu These strategies often involve cycloaddition reactions where the pyran ring is formed by combining two or more unsaturated fragments.
The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a prominent annulation strategy. rsc.orglibretexts.org In this reaction, a diene reacts with a dienophile containing a heteroatom. For pyran-4-one synthesis, this can involve the reaction of an α,β-unsaturated ketone with a vinyl ether derivative. rsc.org The regiochemistry and stereochemistry of these reactions can often be controlled, providing access to a variety of substituted pyrans. rsc.orgnih.gov For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yields 3,4-dihydro-2H-pyrans with high regio- and diastereoselectivity. rsc.org
Another annulation approach involves the intramolecular cyclization of appropriately substituted precursors. For example, an intramolecular Sakurai cyclization (IMSC) can be employed to form the pyran ring. nih.gov Iterative annulation processes have also been developed, allowing for the rapid assembly of molecules containing multiple pyran rings. nih.gov
Transition Metal-Catalyzed Approaches to Pyrone Systems
Transition metal catalysis has revolutionized the synthesis of pyran-4-ones, offering efficient and selective methods for ring construction. nih.govacs.orgorganic-chemistry.org Catalysts based on gold, rhodium, and palladium have been particularly successful in this area.
Gold-Catalyzed Syntheses: Gold catalysts are effective in activating alkynes towards nucleophilic attack. rsc.orgacs.orgnih.govacs.org A notable example is the gold(I)-catalyzed cascade reaction of propiolic acids and alkynes, which furnishes 4-hydroxy-α-pyrones. acs.org This reaction proceeds through a 6-endo-dig cyclization of a carboxylic acid onto an activated alkyne. acs.org Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the hydration and subsequent 6-endo cyclization of skipped diynones to yield γ-pyrones. organic-chemistry.org
Rhodium-Catalyzed Syntheses: Rhodium catalysts are versatile for various cyclization and annulation reactions. organic-chemistry.orgnih.govresearchgate.netacs.orgnih.gov Rhodium(III)-catalyzed C-H activation and annulation of N-pyridinyl enaminones with internal alkynes provides a route to iminopyranes, which can be hydrolyzed to pyranones. acs.org This method utilizes a removable directing group to achieve the desired transformation. acs.org
Palladium-Catalyzed Syntheses: Palladium catalysts are widely used in cross-coupling and carbonylation reactions that can be adapted for pyrone synthesis. nih.gov For instance, a palladium-catalyzed carbonylative cross-coupling of 2-cyclobutenones can lead to the formation of 2-pyrones through a transient 4-acyl-2-cyclobutenone intermediate that rapidly isomerizes. nih.gov
A summary of representative transition metal-catalyzed approaches is presented in the table below.
| Catalyst System | Reactants | Product Type | Reference |
| [(Ph3P)AuCl]/AgOTf | Propiolic acids and terminal alkynes | 4-Hydroxy-α-pyrones | acs.org |
| Au/TiO2 | Skipped diynones and water | γ-Pyrones | organic-chemistry.org |
| [Cp*RhCl2]2 | N-pyridinyl enaminones and internal alkynes | Iminopyranes (hydrolyze to pyranones) | acs.org |
| Palladium catalyst | 2-Cyclobutenones and organostannanes with CO | 2-Pyrones | nih.gov |
Photocatalytic Methods for Pyrone Synthesis
While less common than transition metal catalysis, photocatalytic methods are emerging as a green and sustainable approach to pyrone synthesis. These methods utilize light energy to promote chemical reactions, often under mild conditions. Research in this area is ongoing, with the potential to develop novel and efficient synthetic routes to pyran-4-one derivatives.
Targeted Synthesis of 3-Methoxypyran-4-one and its Direct Derivatives
Once the pyran-4-one core is established, the synthesis of this compound requires the specific introduction of a methoxy (B1213986) group at the C3 position.
Alkylation Strategies for Methoxy Group Introduction at the Pyran-4-one Core
The most direct approach to this compound is the methylation of its precursor, 3-hydroxypyran-4-one, which is commonly known as pyromeconic acid. This can be achieved through various alkylation strategies. For instance, maltol (B134687) (3-hydroxy-2-methyl-4-pyrone), a structurally similar and readily available natural product, undergoes methylation at the 3-hydroxy position. wikipedia.org The synthesis of this compound would follow a similar logic, starting from 3-hydroxypyran-4-one. The hydroxyl group at the C3 position of the pyran-4-one ring can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in an SN2 reaction.
Rearrangement Reactions in this compound Synthesis
Rearrangement reactions are fundamental transformations in organic synthesis that involve the migration of an atom or group within a molecule to form a new constitutional isomer. In the context of pyran-4-one chemistry, rearrangement reactions can be employed to construct the core heterocyclic ring or to modify its substitution pattern.
A notable example of a rearrangement involving the pyran-4-one skeleton is the photochemical rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones. Irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp has been shown to yield the corresponding 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.org This type of skeletal rearrangement highlights the potential to access different pyranone isomers through controlled reaction conditions.
While direct skeletal rearrangements leading to this compound are not commonly reported, a key transformation in its synthesis from a common precursor involves a type of functional group interconversion that can be considered a form of rearrangement in a broader sense: the O-methylation of 3-hydroxy-4-pyrones. The most common precursor for this compound is maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a naturally occurring compound. nih.gov The synthesis of this compound is therefore often achieved through the methylation of the hydroxyl group of maltol.
This O-methylation is a critical step and can be accomplished using various methylating agents. Traditional methods often employ hazardous reagents like dimethyl sulfate or methyl halides. However, in line with the principles of green chemistry, more environmentally benign methods have been developed.
| Hydroxypyrone | Methylating Agent | Catalyst/Conditions | Product |
| Eugenol | Dimethyl carbonate (DMC) | K2CO3, TBAB | Methyl eugenol |
| Vanillin | Dimethyl carbonate (DMC) | K2CO3, TBAB | Veratraldehyde |
Table 2: Green O-methylation of natural phenols using Dimethyl Carbonate (DMC). researchgate.netresearchgate.net
These examples, while not on a pyranone substrate, illustrate the use of greener methylating agents like dimethyl carbonate (DMC) in the presence of a base and a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netresearchgate.net Such methodologies are directly applicable to the O-methylation of maltol to produce this compound in a more sustainable manner.
Sustainable Synthesis Approaches in Pyrone Chemistry
The principles of green chemistry are increasingly influencing the development of synthetic methodologies across all areas of organic chemistry, and the synthesis of pyran-4-ones is no exception. Sustainable approaches focus on the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, the use of catalytic rather than stoichiometric reagents, and the improvement of energy efficiency.
A significant focus in the sustainable synthesis of pyran derivatives has been the use of environmentally benign solvents, particularly water. Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. Several multi-component reactions for the synthesis of 4H-pyran derivatives have been successfully carried out in aqueous media. tandfonline.comresearchgate.net
The development and use of reusable catalysts is another cornerstone of green pyrone synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples of such catalysts include:
Magnetic Nanoparticles: Iron oxide nanoparticles, often functionalized with acidic or basic groups, have been used as magnetically separable catalysts for the synthesis of various pyran derivatives. nih.gov This allows for easy catalyst recovery using an external magnet.
Ionic Liquids: Ionic liquids have been employed as both catalysts and reaction media for pyran synthesis. mobt3ath.com Their low vapor pressure and thermal stability make them attractive alternatives to volatile organic solvents. Task-specific ionic liquids can be designed to also act as catalysts.
Biopolymers: Natural polymers like starch have been used as supports for catalysts, creating biocompatible and biodegradable catalytic systems. nih.gov
Solvent-free reaction conditions represent another important green chemistry approach. Conducting reactions in the absence of a solvent reduces waste and simplifies product purification. Several MCRs for the synthesis of pyran derivatives have been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.gov
| Catalyst | Solvent | Conditions | Key Advantages |
| CuFe2O4@starch | Ethanol | Room Temperature | Biocompatible, magnetically recyclable |
| [bmim]OH (Ionic Liquid) | Solvent-free | 50-60°C | Reusable reaction medium, high efficiency |
| Theophylline | Water/Ethanol | Not specified | Bio-based catalyst, green solvent |
Table 3: Examples of Sustainable Catalytic Systems for Pyran Synthesis. mobt3ath.comnih.govresearchgate.net
The O-methylation of natural phenolic compounds, a key step in producing compounds like this compound, has also been a target for green chemistry approaches. The use of dimethyl carbonate (DMC) as a green methylating agent is a prime example. DMC is non-toxic and its byproducts (methanol and carbon dioxide) are less harmful than those from traditional methylating agents. researchgate.netresearchgate.net This approach, particularly when combined with recyclable catalysts, significantly improves the sustainability of synthesizing 3-methoxy-substituted pyran-4-ones. researchgate.net
Chemical Reactivity and Mechanistic Transformations of 3 Methoxypyran 4 One
The chemical behavior of 3-Methoxypyran-4-one is dictated by the interplay of its core heterocyclic structure, the pyran-4-one nucleus, and the electronic influence of the methoxy (B1213986) substituent. This section explores the various reaction pathways, functionalization strategies, and stereochemical considerations that define its reactivity.
Structure Activity Relationship Sar Studies of 3 Methoxypyran 4 One Derivatives in Biological Contexts
Identification of Key Structural Determinants for Bioactivity
The bioactivity of pyran-4-one derivatives is intrinsically linked to their chemical structure. The core pyran-4-one ring system, with its oxygen heteroatom and conjugated ketone, serves as a fundamental scaffold for interaction with biological targets. The 3-methoxy group is a key feature that influences the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.
Research on related pyran-based compounds has highlighted several structural elements that are critical for their biological effects. For instance, in a series of pyran derivatives studied for their activity against Alzheimer's disease, the substitution pattern on the pyran ring was found to be a major determinant of their cholinesterase inhibition activity. nih.gov Specifically, the presence and nature of substituents at various positions can significantly modulate the compound's interaction with the active site of enzymes or receptors. nih.gov
For the 3-methoxypyran-4-one scaffold, key structural determinants for bioactivity likely include:
The Pyran-4-one Core: This planar, heterocyclic system provides a rigid framework that can orient substituents in a defined three-dimensional space, facilitating specific interactions with a biological target.
Substituents at Other Positions: The introduction of various functional groups at other available positions on the pyran-4-one ring can dramatically alter the molecule's pharmacological profile. These substituents can affect properties such as lipophilicity, solubility, and the ability to form specific interactions with the target protein.
Systematic Evaluation of Substituent Effects on Pharmacological Profiles
The systematic modification of substituents on the this compound core is a cornerstone of SAR studies. By evaluating the impact of different functional groups on the pharmacological profile, researchers can build a comprehensive understanding of the structural requirements for a desired biological activity.
While specific SAR data for a broad range of this compound derivatives is not extensively detailed in the available literature, studies on analogous compounds provide valuable insights. For example, in a study of 3-phenoxypyran-4-one derivatives as cyclooxygenase-2 (COX-2) inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for activity. nih.gov The study suggested that for COX-2 inhibition, an ortho-substituent with a negative resonance parameter, a para-substituent with a lower dipole moment, and a meta-substituent with a higher resonance parameter were advantageous. nih.gov
Based on such related studies, a systematic evaluation of substituents on the this compound scaffold would likely involve exploring the effects of:
Varying Alkyl and Aryl Substituents: To probe steric and hydrophobic interactions within the binding pocket.
Introducing Electron-Donating and Electron-Withdrawing Groups: To modulate the electronic properties of the pyran-4-one ring and its substituents.
Adding Hydrogen Bond Donors and Acceptors: To enhance binding affinity through specific hydrogen bonding interactions with the target.
The following interactive table, based on hypothetical data for illustrative purposes, demonstrates how the biological activity of this compound derivatives might be influenced by different substituents at the C-2 and C-6 positions.
| Compound | R1 (at C-2) | R2 (at C-6) | Biological Activity (IC50, µM) |
| 1 | H | H | 50 |
| 2 | CH3 | H | 35 |
| 3 | H | CH3 | 40 |
| 4 | Phenyl | H | 15 |
| 5 | H | Phenyl | 20 |
| 6 | 4-Chlorophenyl | H | 8 |
| 7 | H | 4-Chlorophenyl | 12 |
| 8 | 4-Methoxyphenyl | H | 25 |
| 9 | H | 4-Methoxyphenyl | 30 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts.
A QSAR study on a series of 3-hydroxypyran-4-one derivatives, which are structurally very similar to 3-methoxypyran-4-ones, revealed the importance of topological parameters in their antimicrobial activity. nih.gov The study employed various chemometric tools to correlate structural parameters with the antimicrobial activity against S. aureus and C. albicans. nih.gov The most significant QSAR model was able to explain and predict a high percentage of the variance in the biological data, highlighting the predictive power of such models. nih.gov
For this compound analogues, a QSAR model would typically involve:
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters, would be calculated for each compound in the series.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a correlation model between the calculated descriptors and the observed biological activity.
Model Validation: The predictive ability of the generated model would be rigorously validated using internal and external validation techniques.
The following table presents data from a QSAR study on antimicrobial 3-hydroxypyran-4-one derivatives, which can serve as a reference for potential QSAR studies on this compound analogs.
| Compound | Log(1/MIC) vs. S. aureus (Observed) | Log(1/MIC) vs. S. aureus (Predicted) | Log(1/MIC) vs. C. albicans (Observed) | Log(1/MIC) vs. C. albicans (Predicted) |
| Maltol (B134687) | 1.80 | 1.82 | 1.77 | 1.76 |
| Ethylmaltol | 1.90 | 1.89 | 1.85 | 1.84 |
| Kojic acid | 1.60 | 1.62 | 1.58 | 1.59 |
| ... | ... | ... | ... | ... |
Data adapted from a QSAR study on 3-hydroxypyran-4-one derivatives. nih.gov
Fragment-Based and Structure-Based Drug Design Principles Applied to Pyran-4-ones
Modern drug discovery often employs sophisticated techniques such as fragment-based drug design (FBDD) and structure-based drug design (SBDD) to accelerate the development of new therapeutic agents.
Fragment-Based Drug Design (FBDD): This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. These initial hits are then optimized and grown or linked together to create more potent lead compounds. The 4H-pyran motif is considered a valuable scaffold in FBDD due to its presence in numerous bioactive molecules. nih.gov
Structure-Based Drug Design (SBDD): This method relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. By visualizing the binding site, medicinal chemists can design molecules that fit precisely into the pocket and form specific interactions with key amino acid residues. Docking studies of 4H-pyran derivatives into the ATP binding pocket of CDK2 have provided insights into their antiproliferative mechanisms and guided further structural modifications to enhance their inhibitory efficiency. nih.gov
The application of these principles to this compound derivatives would involve:
Identifying Fragment Hits: Screening a fragment library to find small molecules that bind to the target of interest. A fragment containing the this compound core could serve as a starting point.
Structural Elucidation: Obtaining the crystal structure of the target protein in complex with the fragment or a lead compound to understand the binding mode.
Iterative Design and Synthesis: Using the structural information to design and synthesize new derivatives with improved binding affinity and pharmacological properties.
Biological Activities and Pharmacological Potential of 3 Methoxypyran 4 One and Analogues
Antimicrobial Spectrum and Efficacy
Analogues of 3-Methoxypyran-4-one, particularly those belonging to the chalcone (B49325) and triazole families, have demonstrated notable antimicrobial properties against a variety of pathogenic bacteria and fungi.
The antibacterial potential of methoxy-substituted compounds has been investigated against both Gram-positive and Gram-negative bacteria. Methoxychalcones, which are structural analogues, have shown a broad spectrum of activity. For instance, 3'-Methoxychalcone displayed activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL. nih.gov Other chalcone derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 25-200 μg/ml. nih.gov
Derivatives incorporating other heterocyclic systems, such as triazoles and pyrimidines, also exhibit antibacterial effects. A series of novel triazolo[4,3-a]pyrazine derivatives showed varied activity against Staphylococcus aureus and Escherichia coli. mdpi.com One compound in this series, 2e, was particularly effective with MICs of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com Similarly, hybrids of 1,2,4-triazole-3(2H)-thiol with a pyrimidine (B1678525) fragment demonstrated high activity against Gram-negative bacteria like E. coli and P. aeruginosa. zsmu.edu.uadoaj.org
Spiro-4H-pyran derivatives have also been evaluated, with one compound containing an indole (B1671886) and a cytosine-like ring showing good activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with MICs of 32 and 64 µg/mL, respectively. nih.gov
Table 1: Antibacterial Activity of this compound Analogues
| Compound/Analogue Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 | nih.gov |
| Synthesized Chalcones | Methicillin-resistant S. aureus (MRSA) | 25-200 | nih.gov |
| Triazolo[4,3-a]pyrazine (cpd 2e) | Staphylococcus aureus | 32 | mdpi.com |
| Triazolo[4,3-a]pyrazine (cpd 2e) | Escherichia coli | 16 | mdpi.com |
| Spiro-4H-pyran derivative (5d) | Staphylococcus aureus (clinical isolate) | 32 | nih.gov |
| Spiro-4H-pyran derivative (5d) | Streptococcus pyogenes (clinical isolate) | 64 | nih.gov |
The antifungal properties of these compounds are also significant. Methoxychalcones have been tested against several Candida species. nih.gov Notably, 3',4',5'-Trimethoxychalcone was found to be a potent antifungal agent against Candida krusei, with an MIC of 3.9 μg/mL, which is eight times more potent than the reference drug fluconazole. nih.gov
Other heterocyclic analogues have also been identified as having antifungal potential. A study on 3-alkylquinazolin-4-one derivatives found that 6-bromo-3-propylquinazolin-4-one (B7488161) possessed good antifungal activity. nih.gov Furthermore, derivatives of 1,3,4-thiadiazole (B1197879) have been investigated for their activity against Candida species. nih.govnih.gov Compound AT2 from this class showed the highest activity, achieving complete inhibition at a concentration of 128 µg/mL. nih.govnih.gov Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives also exhibited obvious antifungal activities against various plant-pathogenic fungi, including several species of Botrytis cinerea. frontiersin.org
Table 2: Antifungal Activity of this compound Analogues
| Compound/Analogue Class | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 | nih.gov |
| 1,3,4-Thiadiazole (AT2) | Candida species | 128 | nih.govnih.gov |
| 6-bromo-3-propylquinazolin-4-one | Various fungi | Good activity | nih.gov |
Anticancer and Cytotoxic Properties
A substantial body of research has focused on the anticancer potential of this compound analogues, revealing their ability to inhibit cancer cell growth and induce cell death through various mechanisms.
Derivatives containing methoxy-substituted aromatic rings have demonstrated significant antiproliferative activity against a range of human cancer cell lines. A series of s-triazine Schiff base derivatives showed varied growth inhibition against human breast carcinoma (MCF-7) and colon cancer (HCT-116) cells. researchgate.net Similarly, methoxychalcones have been evaluated for their antiproliferative effects. nih.gov Specifically, 2',5'-Dimethoxychalcone was potent against C-33A (cervix), A-431 (skin), and MCF-7 (breast) cancer cells, with half-maximal inhibitory concentration (IC50) values ranging from 7.7 to 9.2 μM. nih.gov
Other structural analogues, such as 3-methylidenechroman-4-ones, were found to be highly cytotoxic to leukemia cell lines HL-60 and NALM-6, with one analogue, 14d, showing greater potency than the reference drug carboplatin (B1684641) against both cell lines (IC50 = 1.46 µM for HL-60 and 0.50 µM for NALM-6). mdpi.comnih.gov Chalcones bearing a 3,4,5-trimethoxylated ring have also been synthesized and tested against colorectal (HCT116, HT-29) and prostate (DU145, PC3) cancer cells, with some compounds showing IC50 values in the low micromolar to nanomolar range. nih.gov
Table 3: Antiproliferative Activity of this compound Analogues
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2',5'-Dimethoxychalcone | C-33A (Cervix) | 7.7-9.2 μM | nih.gov |
| 2',5'-Dimethoxychalcone | A-431 (Skin) | 7.7-9.2 μM | nih.gov |
| 2',5'-Dimethoxychalcone | MCF-7 (Breast) | 7.7-9.2 μM | nih.gov |
| 3-Methylidenechroman-4-one (14d) | HL-60 (Leukemia) | 1.46 μM | mdpi.comnih.gov |
| 3-Methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | 0.50 μM | mdpi.comnih.gov |
| Chromonyl chalcone (13) | Colorectal/Prostate Cancer | 2.6–5.1 µM | nih.gov |
| Indolyl chalcone (10) | Colorectal/Prostate Cancer | < 50 nM | nih.gov |
The anticancer activity of these compounds is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cancer cell cycle. For example, a synthesized ciprofloxacin (B1669076) chalcone hybrid with a 3,4,5-trimethoxy substitution was shown to cause pre-G1 apoptosis and cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cell lines. nih.gov This was associated with a significant increase in the expression of the tumor suppressor protein p53. nih.gov
Similarly, certain N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives caused cell cycle arrest in the G2/M phase in HCT-116 colon cancer cells. nih.gov The indenoisoquinoline analogue AM6-36 also induced G2/M arrest at low concentrations and shifted to inducing apoptosis at higher concentrations in HL-60 leukemia cells. nih.gov The apoptotic response involved the activation of caspases and was linked to the upregulation of p38 MAPK and JNK phosphorylation. nih.gov
Another analogue, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was found to be cytotoxic to HeLa cervical cancer cells by inducing apoptosis primarily through the extrinsic pathway. nih.gov This was evidenced by the activation of caspases-3, -8, and -9 and a significant increase in the expression of the death receptors DR5 and FAS. nih.gov The 3-methylidenechroman-4-one analogue 14d was also shown to induce apoptosis in NALM-6 cells. mdpi.comnih.gov
Anti-inflammatory and Immunomodulatory Effects
Analogues of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities. A phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, significantly inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov The mechanism of this inhibition involves blocking the activation of NF-κB and MAPK signaling pathways. nih.gov The anti-inflammatory effect of HHMP was also confirmed in an in vivo zebrafish larvae model. nih.gov
Another study on quercetin-3-methoxy-4′-glucosyl-7-glucoside, isolated from Melothria heterophylla, demonstrated both analgesic and anti-inflammatory activities. nih.gov This compound was found to inhibit cyclooxygenase (COX) enzymes, showing a greater specificity for COX-2 over COX-1, thereby reducing the synthesis of prostaglandins. nih.gov Furthermore, a ciprofloxacin chalcone hybrid with a trimethoxy group was found to significantly lower the expression of COX-2 while increasing the expression of the pro-inflammatory cytokine TNF-α in cancer cell lines, indicating complex immunomodulatory effects. nih.gov Some mycotoxins with structural similarities have also been shown to affect monocyte differentiation and macrophage functionality, for instance by inhibiting LPS-induced TNF-α secretion. nih.gov
Antioxidant Mechanisms and Radical Scavenging Properties
The antioxidant potential of pyranone derivatives and compounds with methoxy (B1213986) groups is a subject of significant scientific interest due to their ability to counteract oxidative stress, a key factor in numerous diseases. nih.gov The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical, while SET-based methods involve the transfer of an electron to the radical. nih.govnih.gov
While direct studies on the radical scavenging mechanisms of this compound are limited, research on analogous structures, such as phenolic compounds and pyranoanthocyanins, provides insight into its potential behavior. For many phenolic antioxidants, the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical to their activity. iosrjournals.org Methoxy groups can enhance antioxidant activity, although their replacement of a hydroxyl group can sometimes lead to a decrease in electron- and hydrogen-donating capability. nih.goviosrjournals.org Theoretical studies on pyranoanthocyanins suggest that in certain environments, these molecules can scavenge multiple free radicals through mechanisms involving the demethylation of methoxy groups followed by hydrogen atom transfer from available hydroxyl groups. mdpi.com
The antioxidant capacity of these compounds is typically evaluated using various in vitro assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.govresearchgate.netmedwinpublishers.com These assays measure the ability of a compound to reduce a stable radical or a metal ion, providing a quantifiable measure of its antioxidant potential. medwinpublishers.commdpi.com For example, the DPPH assay measures the reduction of the stable DPPH radical, which is observed as a color change from purple to yellow. nih.govyoutube.com The FRAP assay, a SET-based method, measures the reduction of a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form. mdpi.comugm.ac.id
Table 1: Common Antioxidant Assays and Their Mechanisms
| Assay Name | Abbreviation | Primary Mechanism | Principle of Detection |
|---|---|---|---|
| 2,2-diphenyl-1-picrylhydrazyl Assay | DPPH | Mixed (HAT/SET) | Measures the reduction of the stable DPPH radical, typically observed via spectrophotometry at ~517 nm. nih.govresearchgate.net |
| Ferric Reducing Antioxidant Power | FRAP | SET | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, detected by absorbance at ~593 nm. mdpi.com |
| Trolox Equivalent Antioxidant Capacity | TEAC / ABTS | SET | Measures the scavenging of the ABTS radical cation (ABTS•+), detected by a decrease in absorbance at ~734 nm. nih.govmdpi.com |
| Oxygen Radical Absorbance Capacity | ORAC | HAT | Measures the inhibition of peroxyl radical-induced oxidation, monitored by the decay of a fluorescent probe. nih.gov |
Antiviral Activities
The investigation of pyranone and methoxy-containing compounds for antiviral properties has yielded promising results against a range of viruses. Research into 3-methoxyflavones, a class of compounds related to this compound, has demonstrated significant activity against picornaviruses like poliovirus and rhinovirus. nih.gov For instance, 3-methylquercetin (a 3-methoxyflavone) was found to inhibit poliovirus and coxsackie B4 viruses at very low concentrations in cell culture studies. nih.gov The mechanism for these 3-methoxyflavones appears to involve protecting host cells from the virus-induced shutdown of cellular protein synthesis. nih.gov
Further studies on quercetin-3-methyl ether showed it could inhibit Human Rhinovirus 1B (HRV1B) replication in HeLa cells by inducing early apoptosis, a host defense mechanism. nih.govnih.gov This suggests that some methoxy-containing compounds can counteract viral immune evasion strategies. nih.gov While these findings are for flavonoid structures, which differ significantly from this compound, they highlight the potential importance of the 3-methoxy group in antiviral activity. nih.gov
Table 2: Antiviral Activity of Selected Methoxy-Containing and Pyranone Analogues
| Compound/Analogue Class | Virus(es) Tested | Key Finding | Citation |
|---|---|---|---|
| 3-Methoxyflavones (e.g., 3-Methylquercetin) | Poliovirus, Coxsackie B4 virus | Potent inhibition of viral replication in tissue culture at ~0.01 µg/ml. | nih.gov |
| 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone | Rhinovirus serotypes | Exhibited significant activity with MIC₅₀ values ranging from 0.016 to 0.5 µg/mL. | nih.gov |
| Quercetin-3-Methyl Ether | Human Rhinovirus 1B (HRV1B) | Inhibited viral replication by inducing early apoptosis in host cells. | nih.govnih.gov |
| 6-Pentyl-α-pyrone | Bovine Coronavirus (BCoV) | Demonstrated antiviral activity under specific in vitro conditions. | nih.gov |
| Pyridinone Derivatives | Human Immunodeficiency Virus Type 1 (HIV-1) | Acted as specific inhibitors of HIV-1 reverse transcriptase. | nih.gov |
Other Notable Biological Activities (e.g., cardiotonic, Nrf2/ARE pathway activation)
Beyond antioxidant and antiviral effects, the structural motifs found in this compound and its analogues are associated with other important biological functions, including cardiotonic activity and activation of the Nrf2/ARE pathway.
Cardiotonic Effects: Cardiotonic agents are substances that increase the force of heart muscle contraction and are used in the treatment of conditions like congestive heart failure. nih.gov While there is no direct evidence of this compound possessing cardiotonic properties, related heterocyclic structures have been developed for this purpose. For example, a series of pyridazinone analogues were synthesized and shown to have potent positive inotropic (strengthening contraction) and vasodilatory effects. nih.gov These activities suggest that heterocyclic ring systems, including pyranones, can serve as scaffolds for cardiovascular drugs.
Nrf2/ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes through the antioxidant response element (ARE). nih.gov Activation of the Nrf2/ARE pathway is a key cellular defense mechanism against oxidative stress. nih.gov Certain chemicals can trigger this pathway; for instance, Diethyl Maleate (DEM) is a known Nrf2 activator that can reduce inflammation and pyroptotic cell death in microglia by increasing Nrf2 translocation to the nucleus. nih.gov Compositions containing phytochemicals are also being explored for their ability to activate Nrf2 pathways to combat health conditions associated with inflammation and oxidative stress. google.com Although specific studies linking this compound to Nrf2 activation were not identified, its identity as a small molecule with potential antioxidant properties makes it a candidate for investigation within this pathway.
Methodological Approaches in Biological Activity Assessment (e.g., in vitro assays, cellular models)
The evaluation of the biological activities of this compound and its analogues relies on a variety of established methodological approaches, primarily utilizing in vitro assays and cellular models. These methods allow for controlled, rapid screening of compounds to identify and characterize their pharmacological potential. thermofisher.comnih.gov
In Vitro Assays: For antioxidant activity, chemical-based assays are the first line of investigation. nih.gov These include the DPPH, FRAP, and ABTS assays, which are cost-effective and suitable for high-throughput screening. medwinpublishers.comresearchgate.net These tests quantify the ability of a compound to scavenge stable radicals or reduce metal ions, providing a measure of its antioxidant capacity. researchgate.netnih.gov
For antiviral activity, the primary in vitro method is the cytopathic effect (CPE) reduction assay. researchgate.net In this assay, host cells are infected with a virus in the presence of the test compound. researchgate.net The ability of the compound to protect the cells from virus-induced damage and death (the CPE) is then quantified, often by microscopy or by using a cell viability dye. mdpi.com
Cellular Models: Cell-based assays are crucial for understanding how a compound acts in a biological context. nih.gov A wide variety of cell lines are used depending on the target disease. For antiviral research, permissible cell lines that can be effectively infected by the virus are essential. accegen.com Commonly used models include:
HeLa (Human Cervical Cancer Cells): Widely used for studying various viruses, including rhinoviruses. nih.govaccegen.com
Vero (African Green Monkey Kidney Cells): A standard model for viral neutralization assays and for propagating viruses like coronaviruses and herpes simplex virus (HSV). accegen.comspringernature.com
A549 (Human Lung Alveolar Cells): Relevant for studying respiratory viruses. thermofisher.com
HEK293 (Human Embryonic Kidney Cells): Known for high transfection efficiency, making them valuable for producing viral proteins and for vaccine development studies. accegen.com
More complex models, such as 3D organoids and organ-on-a-chip platforms, are emerging as powerful tools. technologypublisher.com These models can better recapitulate the complex environment of human tissues, such as the lung or heart, providing more physiologically relevant data on a compound's efficacy and mechanism of action. technologypublisher.com For instance, human cerebral organoids have been used to test the efficacy of an antiviral compound in a more complex, brain-like structure. springernature.com
Mechanistic Elucidation of 3 Methoxypyran 4 One S Biological Actions
Identification and Validation of Molecular Targets
The initial step in deciphering a compound's mechanism is the identification of its direct molecular binding partners. Techniques such as affinity chromatography, chemical proteomics, and computational modeling are employed to pinpoint proteins, enzymes, or nucleic acids that interact with the compound. nih.gov Following identification, validation is crucial and involves demonstrating that the engagement of the target by the compound is responsible for the observed biological effect.
Currently, specific molecular targets for 3-Methoxypyran-4-one have not been explicitly identified or validated in published research. General statements suggest it may act on key enzymes involved in cell proliferation, but these targets remain unnamed.
Table 1: Illustrative Template for Putative Molecular Targets of this compound
| Target Class | Putative Target Name | Validation Method | Biological Process Implicated |
| Data not available | Data not available | Data not available | Data not available |
Enzyme Inhibition and Activation Studies
Once a potential enzyme target is identified, detailed kinetic studies are performed to characterize the nature of the interaction. These studies determine whether the compound acts as an inhibitor or an activator and delineate the specific mechanism. nih.gov Reversible inhibition can be competitive, non-competitive, uncompetitive, or mixed, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. labster.comlibretexts.orgjackwestin.com
While it has been suggested that this compound may inhibit key enzymes, no specific enzyme inhibition or activation studies detailing kinetic parameters (e.g., Ki, IC50) or the type of inhibition for this compound are currently available.
Table 2: Illustrative Template for Enzyme Kinetic Analysis of this compound
| Target Enzyme | Type of Modulation | Kinetic Parameter (Ki/IC50) | Inhibition/Activation Type |
| Data not available | Data not available | Data not available | Data not available |
Receptor Binding and Ligand-Receptor Interactions
This area of investigation focuses on whether a compound interacts with cellular receptors. Radioligand binding assays are a standard method to determine the affinity (Kd or Ki) of a compound for a specific receptor. nih.gov Computational docking and structural biology techniques, such as X-ray crystallography, can further illuminate the precise interactions between the ligand (the compound) and the receptor's binding pocket.
There is no published evidence from receptor binding assays or structural studies to indicate that this compound directly binds to and modulates the function of specific cellular receptors.
Table 3: Illustrative Template for Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Kd/Ki) | Assay Type | Functional Outcome (Agonist/Antagonist) |
| Data not available | Data not available | Data not available | Data not available |
Modulation of Key Cellular Signaling Pathways
Compounds exert their effects by altering cellular signaling cascades. After identifying a molecular target, research proceeds to map the downstream consequences. This involves using techniques like Western blotting and reporter gene assays to measure changes in the phosphorylation status or expression levels of key signaling proteins. nih.govembopress.org Pathways commonly investigated in cancer research include those involved in cell proliferation (e.g., PI3K/AKT/mTOR), apoptosis, and inflammation (e.g., NF-κB). nih.govfrontiersin.org
Research indicates this compound may induce apoptosis through the activation of specific signaling pathways, but the specific pathways and the molecular players involved have not been detailed in the available literature.
Table 4: Illustrative Template for Signaling Pathway Modulation by this compound
| Signaling Pathway | Key Protein Modulated | Effect (Upregulation/Downregulation) | Cellular Consequence |
| Data not available | Data not available | Data not available | Data not available |
Omics-Based Approaches (Genomic, Proteomic, Metabolomic) for Mechanism Discovery
Modern systems biology utilizes "omics" technologies for unbiased, large-scale discovery of a compound's mechanism of action.
Genomics and Transcriptomics study how a compound alters gene expression across the entire genome. nih.gov
Proteomics analyzes global changes in protein expression and post-translational modifications, which can help in identifying targets and affected pathways. nih.govnih.gov
Metabolomics assesses shifts in the cellular metabolite profile, offering insights into the compound's impact on cellular metabolism.
No genomic, proteomic, or metabolomic studies focused on elucidating the mechanism of action of this compound have been found in the public scientific literature. Such studies would be invaluable in providing a holistic view of its cellular effects and uncovering novel molecular targets and pathways.
Computational and Theoretical Investigations of 3 Methoxypyran 4 One
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of 3-methoxypyran-4-one. Techniques such as Density Functional Theory (DFT) are employed to calculate various molecular properties that govern the compound's behavior.
Detailed analysis of the electronic properties of pyran derivatives has been conducted using DFT with basis sets like B3LYP/6-311G(d,p). materialsciencejournal.org These studies involve the calculation of bond lengths, bond angles, and dihedral angles to determine the optimized molecular geometry. For instance, in related pyran structures, the C-C bond lengths within the ring and the C=O bond length are critical parameters that influence the ring's conformation and reactivity. materialsciencejournal.org
The electronic character of this compound is significantly influenced by the methoxy (B1213986) group at the C3 position and the carbonyl group at the C4 position. The methoxy group, being an electron-donating group, affects the electron density distribution across the pyran ring. This is reflected in the Molecular Electrostatic Potential (MEP) map, a tool used to visualize the electrostatic potential on the electron density surface. uni-muenchen.deresearchgate.net The MEP map helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netnih.govmanipal.edu In analogous 3-methoxy flavones, negative MEP values were found near the 3-methoxy group, suggesting a region of high electron density. nih.govmanipal.edu
Another key aspect of quantum chemical characterization is the analysis of Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, polarizability, and kinetic stability. wikipedia.orgnih.govpharmacy180.com A smaller HOMO-LUMO gap suggests higher reactivity. wikipedia.orgnih.gov For similar pyran derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. materialsciencejournal.orgnih.gov
Table 1: Calculated Electronic Properties of a Substituted 4H-Pyran Derivative materialsciencejournal.org
| Parameter | Value |
| HOMO Energy | -6.3 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 5.5 D |
Note: The data presented is for a related substituted 4H-pyran-3-carboxylate and serves as an illustrative example of the types of parameters calculated in quantum chemical studies.
Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics)
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding how this compound and its analogues interact with biological targets. These methods are extensively used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a receptor.
Molecular docking studies have been performed on derivatives of the closely related 3-hydroxy-pyran-4-one, which have shown potential as inhibitors of enzymes like HIV-1 integrase. unisi.it In these studies, the pyranone scaffold is docked into the active site of the target protein to predict the preferred binding orientation and to score the interactions. The scoring functions estimate the binding free energy, providing a rank for potential inhibitors. nih.govthesciencein.org Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and in the case of the 3-hydroxy analogue, metal chelation. unisi.it The 3-methoxy group of this compound would primarily engage in hydrophobic and van der Waals interactions.
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. arxiv.orgelsevierpure.com MD simulations provide a dynamic picture of the interaction, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. unisi.it These simulations can help in refining the binding poses obtained from docking and provide a more accurate estimation of the binding free energy through methods like MM-PBSA and MM-GBSA. unisi.itmdpi.com For instance, MD simulations of 3-hydroxy-pyran-4-one derivatives complexed with HIV-1 integrase have been used to validate the stability of the predicted binding modes. unisi.it
Chemoinformatics and Virtual Screening for Novel Analogues
Chemoinformatics and virtual screening are powerful computational strategies for the discovery of novel analogues of this compound with enhanced biological activities. nih.gov These approaches involve the screening of large compound libraries against a specific biological target.
Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. nih.gov A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinity. nih.gov This method has been successfully applied to identify inhibitors for various targets using scaffolds related to pyranones. frontiersin.org
Ligand-based virtual screening (LBVS) is used when the structure of the target protein is unknown. This approach utilizes the structural information of known active compounds, such as this compound, to identify new molecules with similar properties. Methods like 2D similarity searching and pharmacophore modeling are common in LBVS. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This model is then used as a query to search for matching compounds in a database.
The process of virtual screening for novel analogues of this compound would typically follow a hierarchical workflow:
Preparation of a large, diverse compound library.
Filtering the library based on drug-like properties (e.g., Lipinski's rule of five). thesciencein.org
High-throughput virtual screening using either SBVS or LBVS.
Selection of a smaller set of promising hits for further analysis.
More accurate docking and scoring of the selected hits.
Visual inspection of the binding modes and selection of candidate molecules for experimental validation. nih.gov
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable low-energy conformations of the molecule. The pyran ring can adopt various conformations, such as chair, boat, and twist-boat. nih.govmanipal.edu Computational methods, particularly DFT, can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. nih.govmanipal.edu For halogenated pyran analogues, studies have shown that they tend to adopt a standard 4C1-like chair conformation. nih.gov
Tautomerism is another important aspect to consider for pyranone derivatives. While this compound itself is less likely to exhibit significant tautomerism due to the methoxy group, the parent compound, 3-hydroxy-4-pyrone, can exist in equilibrium with its tautomeric forms. nih.gov Computational studies on similar heterocyclic systems, like hydroxypyrazoles, have shown that the tautomeric equilibrium is highly dependent on the solvent environment. nih.govresearchgate.net The relative stability of different tautomers can be calculated using quantum chemical methods, and the transition states for their interconversion can be located to determine the energy barriers. orientjchem.org Such studies are crucial as different tautomers may exhibit distinct biological activities and binding interactions.
Natural Occurrence and Biosynthesis of Methoxy Substituted Pyranones
Isolation and Characterization from Plant Sources
While the direct isolation of 3-Methoxypyran-4-one from plants is not extensively documented, related pyranone derivatives have been successfully identified and characterized from various plant species. These findings underscore the plant kingdom as a reservoir for this class of compounds.
Phytochemical investigations into the leaves of Livistona australis, a member of the Arecaceae family, led to the isolation of a new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one. nih.gov The structure of this compound was meticulously determined using nuclear magnetic resonance (NMR) spectral analysis. nih.gov Similarly, studies on Erigeron annuus, a flowering herb, have shown the presence of γ-pyrone derivatives among its more than 170 identified bioactive compounds. researchgate.net
The general methodology for isolating such compounds from plant material involves extraction with solvents of varying polarity, followed by chromatographic separation techniques to purify the individual constituents. nih.govresearchgate.net
Table 8.1: Examples of Pyranone Derivatives from Plant Sources
| Compound Name | Plant Source | Plant Part | Method of Characterization |
|---|---|---|---|
| 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one | Livistona australis | Leaves | NMR Spectral Analysis nih.gov |
Discovery and Profiling from Fungal Endophytes
Fungal endophytes, microorganisms that reside within plant tissues without causing apparent disease, have emerged as a particularly rich source of novel and bioactive secondary metabolites, including pyranone derivatives. frontiersin.orgnih.gov These fungi represent a promising frontier for discovering complex molecules that may not be produced by the host plant itself.
A notable example is the investigation of the endophytic fungus Phoma sp. YN02-P-3, isolated from the leaf tissue of a Paulownia tree. frontiersin.orgnih.gov Fermentation of this fungus on a rice medium led to the isolation of two new pyranone derivatives, phomapyrone A and phomapyrone B. frontiersin.orgnih.gov Their structures were elucidated using extensive NMR spectroscopic and high-resolution electrospray ionization mass spectrometry (HRESIMS) data. frontiersin.org Research showed these compounds exhibited moderate inhibitory activity against the human acute promyeloid leukemia (HL-60) cell line. frontiersin.orgnih.gov
The diversity of secondary metabolites from endophytes is vast, with major classes including alkaloids, terpenoids, and polyketides—the precursor class for pyranones. frontiersin.org
Table 8.2: Methoxy-Substituted Pyranones from Endophytic Fungi
| Compound Name | Fungal Source | Host Plant | Key Findings |
|---|---|---|---|
| Phomapyrone A | Phoma sp. YN02-P-3 | Paulownia tree | Structure elucidated; moderate cytotoxicity against HL-60 cells. frontiersin.org |
Elucidation of Biosynthetic Pathways for Pyrone Ring Systems
The formation of the α-pyrone ring, the core structure of this compound, is a well-studied process in natural product biosynthesis. These rings are polyketide-derived natural products, meaning they are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govresearchgate.net
The biosynthesis occurs through several distinct PKS systems:
Type I PKSs: These are large, modular enzymes where the growing polyketide chain is passed from one functional domain to the next.
Type II PKSs: These are complexes of monofunctional proteins that act iteratively to construct the polyketide chain.
Type III PKSs: These are smaller, standalone ketosynthase enzymes that also function iteratively.
In all three systems, the conserved biosynthetic logic involves the sequential condensation of small carboxylic acid units (typically acetyl-CoA and malonyl-CoA) to form a linear polyketide chain. The formation of the α-pyrone ring itself is typically an off-loading step, where a triketide intermediate undergoes an intramolecular cyclization to release the stable six-membered lactone ring from the enzyme. nih.govresearchgate.net This process highlights a fundamental and efficient strategy employed by nature to generate structural diversity.
Ecological Roles and Natural Abundance
The ecological roles of methoxy-substituted pyranones are often inferred from their observed biological activities. The cytotoxic properties of compounds like phomapyrone A and B against cancer cell lines suggest that in their natural environment, they may function as defensive agents. frontiersin.orgnih.gov This could involve protecting the host plant or the fungus itself from competing microorganisms or deterring herbivores. The production of such metabolites is a key component of the symbiotic relationship between endophytes and their hosts.
The natural abundance of a specific compound like this compound is difficult to quantify precisely. However, the term can also refer to the prevalence of the broader chemical class. Pyranone derivatives are widespread in nature, having been isolated from diverse organisms including plants, fungi, and insects. mdpi.com Their discovery in both terrestrial plants and their associated endophytic fungi suggests a significant distribution across different ecological niches. The continued discovery of new pyranone structures from these sources indicates that the full extent of their natural abundance and chemical diversity is still being explored. nih.gov
Advanced Spectroscopic and Analytical Techniques for 3 Methoxypyran 4 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of 3-Methoxypyran-4-one. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can confirm the precise arrangement of atoms within the molecule.
Detailed Research Findings:
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The methoxy (B1213986) (-OCH₃) protons typically appear as a sharp singlet. Protons on the pyranone ring will exhibit chemical shifts influenced by the electron-withdrawing carbonyl group and the electron-donating methoxy group. Protons on sp²-hybridized carbons generally absorb at lower fields (higher ppm values) compared to those on sp³-hybridized carbons. helixchrom.com The protons on the pyranone ring are expected to appear as multiplets due to spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found at a very low field (high ppm value), typically in the range of 160-200 ppm. The carbon atom of the methoxy group (-OCH₃) will appear at a much higher field. docbrown.infochemguide.co.uk The sp² carbons of the pyranone ring will have distinct chemical shifts influenced by their position relative to the oxygen atom and the carbonyl and methoxy substituents.
Expected ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | ||
|---|---|---|---|
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | ~3.5 - 4.0 (singlet) | C=O (C4) | > 170 |
| H-2 | ~7.0 - 7.5 (doublet) | C-O-C (C6) | ~140 - 150 |
| H-5 | ~6.0 - 6.5 (doublet) | C-O-CH₃ (C3) | ~145 - 155 |
| H-6 | ~7.5 - 8.0 (multiplet) | C=C (C2) | ~135 - 145 |
| C=C (C5) | ~110 - 120 | ||
| -OCH₃ | ~55 - 60 |
Note: The data in this table is predictive and based on typical chemical shift values for similar functional groups and structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The molecular weight of this compound is 126.11 g/mol .
Detailed Research Findings:
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126. This peak corresponds to the intact molecule with one electron removed. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₆H₆O₃) by providing a highly accurate mass measurement.
Fragmentation Analysis: The molecular ion of this compound is energetically unstable and will break apart into smaller, characteristic fragment ions. nih.gov The fragmentation pattern is key to structural elucidation. Common fragmentation pathways for ketones and ethers include:
Loss of a methyl radical (•CH₃): A cleavage of the methoxy group could lead to a fragment ion at m/z 111 ([M-15]⁺).
Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could result in a fragment at m/z 96 ([M-30]⁺).
Loss of carbon monoxide (CO): A characteristic fragmentation of pyranones and other cyclic ketones is the loss of a neutral CO molecule, which would produce a fragment ion at m/z 98 ([M-28]⁺). libretexts.orgyoutube.com
Acylium Ions: Cleavage adjacent to the carbonyl group can form stable acylium ions. nih.gov For instance, a fragment corresponding to [CH₃O-C=CH-CO]⁺ might be observed.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 126 | [C₆H₆O₃]⁺ | Molecular Ion (M⁺) |
| 111 | [C₅H₃O₃]⁺ | Loss of •CH₃ |
| 98 | [C₅H₆O₂]⁺ | Loss of CO |
| 97 | [C₅H₅O₂]⁺ | Loss of •CHO |
| 69 | [C₃H₁O₂]⁺ or [C₄H₅O]⁺ | Ring cleavage fragments |
Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions. youtube.comsielc.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would clearly show absorptions characteristic of its key structural features.
Detailed Research Findings:
The primary functional groups in this compound are the carbonyl group (C=O) of the ketone, the ether linkage (C-O-C) of the methoxy group and the pyran ring, and the C-H bonds of the methoxy group and the ring.
C=O Stretching: A strong and sharp absorption band is expected in the region of 1650-1750 cm⁻¹, which is characteristic of a carbonyl group. nih.gov For α,β-unsaturated ketones like this compound, this peak is typically found at a slightly lower wavenumber, around 1650-1680 cm⁻¹.
C-O Stretching: The ether linkage (both Ar-O-CH₃ and the ring C-O-C) will produce strong absorption bands in the fingerprint region, typically between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
C-H Stretching: Absorptions for sp² C-H bonds on the pyranone ring are expected just above 3000 cm⁻¹, while the sp³ C-H bonds of the methoxy group will absorb just below 3000 cm⁻¹. nih.gov
C=C Stretching: The carbon-carbon double bonds within the pyranone ring will show stretching vibrations in the 1600-1475 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| sp² C-H | Stretching | 3000 - 3100 | Medium |
| sp³ C-H (-OCH₃) | Stretching | 2850 - 3000 | Medium |
| C=O (Ketone) | Stretching | 1650 - 1680 | Strong, Sharp |
| C=C (Alkene) | Stretching | ~1600 | Medium |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |
| C-O-C (Ether) | Symmetric Stretching | 1020 - 1075 | Strong |
X-ray Crystallography for Absolute Configuration Determination
Detailed Research Findings:
For a molecule like this compound to be analyzed by X-ray crystallography, it must first be grown into a suitable single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.
Structural Confirmation: This technique would confirm the planarity or near-planarity of the pyranone ring and determine the precise geometry of the methoxy group relative to the ring.
Crystal Packing: The analysis also reveals how molecules are arranged in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds (if applicable) or van der Waals forces that stabilize the crystal structure.
Application to Derivatives: Studies on related pyranone derivatives show they often crystallize in systems such as monoclinic with space groups like P2₁/c. doaj.orgosha.govnih.gov For example, a study on a more complex pyranone derivative, 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, determined its monoclinic crystal system and the distorted half-chair conformation of its hydropyran ring. osha.govnih.gov Such studies provide a framework for what might be expected from a crystallographic analysis of this compound.
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Separation
Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. nih.gov
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. sielc.com
Methodology: A typical method would involve a reversed-phase (RP) column, such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid, such as formic or phosphoric acid, may be added to the mobile phase to ensure sharp peaks. Detection is commonly performed using a UV detector, as the conjugated system in the pyranone ring is expected to absorb UV light.
Purity Assessment: The purity of a sample is determined by injecting it into the HPLC system. A pure compound should ideally show a single peak. The area of this peak is proportional to the concentration, and any additional peaks would indicate the presence of impurities.
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. nih.gov Given its molecular weight, this compound should be sufficiently volatile for GC analysis.
Methodology: In a typical GC setup, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. nih.gov The column's stationary phase separates components based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for organic compounds. nih.gov
Application: GC is highly effective for detecting and quantifying volatile impurities in a sample of this compound. The retention time is a characteristic property used to identify the compound, while the peak area is used to determine its purity and quantity.
Future Directions and Translational Potential of 3 Methoxypyran 4 One Research
Rational Design and Synthesis of Next-Generation Analogues for Specific Applications
The future of 3-methoxypyran-4-one research is heavily reliant on the principles of rational drug design to create next-generation analogues with enhanced efficacy and specificity. This approach moves beyond serendipitous discovery, employing a targeted strategy to modify the core structure for improved performance in various applications. researchgate.net
Lead optimization is a critical component of this process. Starting with a lead compound like this compound, which has demonstrated a particular biological activity, medicinal chemists can systematically alter its structure to improve its properties. nih.gov This iterative process involves the synthesis and evaluation of a library of analogues to establish a clear Structure-Activity Relationship (SAR). nih.gov SAR studies are crucial for identifying the key molecular features responsible for the desired activity, such as the methoxy (B1213986) group at the 3-position, which can influence electron density and solubility.
For instance, in the pursuit of new anticancer agents, researchers might design analogues by introducing different substituents on the pyran-4-one ring. The goal would be to enhance interactions with specific biological targets, such as enzymes or receptors implicated in cancer progression. nih.gov This targeted approach was successfully used in the development of other heterocyclic compounds where modifications led to improved inhibitory activity. nih.gov
The synthesis of these rationally designed analogues often involves multi-step processes. For example, a common strategy for creating derivatives of similar heterocyclic structures involves the initial synthesis of a core scaffold, followed by the introduction of various functional groups. nih.gov This modular approach allows for the systematic exploration of chemical space around the this compound core.
A hypothetical series of rationally designed this compound analogues might explore the impact of different ether groups at the 3-position or the addition of various aryl groups at other positions on the pyran ring. The insights gained from the biological evaluation of these analogues would then feed back into the design of even more potent and selective compounds.
Exploration of Novel Synthetic Methodologies
The advancement of research into this compound and its derivatives is intrinsically linked to the development of innovative and efficient synthetic methods. Traditional synthetic routes can be lengthy and may not be suitable for generating the diverse range of analogues required for comprehensive SAR studies. Therefore, a significant area of future research lies in the exploration of novel synthetic methodologies. nih.gov
One promising avenue is the use of multi-component reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. nih.gov The development of MCRs for the synthesis of substituted pyran-4-ones would greatly accelerate the generation of compound libraries for biological screening. semanticscholar.org
Furthermore, the discovery and application of novel catalysts are set to revolutionize the synthesis of pyran-4-one derivatives. For example, the use of magnetic nanoparticles as recyclable catalysts has been shown to be an environmentally friendly and efficient approach for the synthesis of 4H-pyran derivatives. royalsocietypublishing.org Similarly, the development of new catalytic systems, such as those based on indium(III) chloride, has enabled the efficient synthesis of complex heterocyclic systems under mild conditions. nih.gov
The synthesis of this compound itself can be achieved through the alkylation of its precursor, 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), a readily available natural product. tandfonline.com Future research will likely focus on developing more direct and higher-yielding methods for its synthesis and the synthesis of its derivatives. This could involve exploring new protecting group strategies and novel cyclization reactions to construct the pyran-4-one ring system.
Synergistic Application of Experimental and Computational Chemistry
The integration of computational chemistry with experimental synthesis and biological evaluation offers a powerful paradigm for accelerating research into this compound. This synergistic approach allows for the in silico prediction of molecular properties and biological activities, thereby guiding experimental efforts towards the most promising candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this synergy. By analyzing the relationship between the structural properties of a series of compounds and their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized analogues. nih.govmdpi.com For instance, a QSAR study on 3-hydroxypyran-4-one derivatives revealed the importance of topological parameters for their antimicrobial activity. nih.govmdpi.com Such models can be applied to this compound derivatives to guide the design of new analogues with enhanced antimicrobial potential.
Molecular docking and molecular dynamics simulations are other powerful computational tools. These methods can predict how a molecule like this compound or its analogues might bind to a specific biological target, providing insights into the mechanism of action at the molecular level. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. For example, in the development of novel inhibitors, computational studies can help to identify key interactions between the ligand and the active site of an enzyme, which can then be optimized through chemical synthesis. nih.gov
The combination of these computational approaches with experimental validation creates a feedback loop where computational predictions guide synthesis, and experimental results refine the computational models. nih.gov This iterative process can significantly reduce the time and cost associated with drug discovery and materials development.
Emerging Applications Beyond Traditional Medicinal Chemistry
While the primary focus of research on pyran-4-one derivatives has traditionally been in medicinal chemistry, emerging applications in other fields are beginning to attract significant attention. The unique photophysical and chemical properties of the pyran-4-one scaffold make it a promising candidate for use in agrochemicals and materials science.
In the field of agrochemicals , derivatives of pyran-4-one have shown potential as fungicides and bactericides. nih.gov For example, a series of N-aryl-pyridine-4-one derivatives, which share a similar core structure, exhibited significant fungicidal activity against a range of plant pathogenic fungi. nih.gov This suggests that this compound and its analogues could be explored for the development of new crop protection agents. Furthermore, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess herbicidal activity. nih.gov
In materials science , pyranone derivatives are being investigated for their potential in the development of organic light-emitting diodes (OLEDs). Certain donor-acceptor pyranone derivatives have been found to exhibit bright fluorescence in the solid state, a key property for emissive materials in OLEDs. researchgate.net The tunability of the electronic properties of the pyran-4-one ring through chemical modification makes it an attractive scaffold for creating materials with specific optical and electronic characteristics. The application of 1,3,4-oxadiazole (B1194373) derivatives, which are also five-membered heterocyclic compounds, in optoelectronics and organic photovoltaics further highlights the potential of such heterocyclic systems in materials science. mdpi.com
The exploration of this compound and its derivatives in these non-traditional areas is still in its early stages, but the initial findings are promising and suggest a rich field for future research and development.
Q & A
Q. What are the optimal synthetic routes for 3-Methoxypyran-4-one, and how can reaction conditions be optimized?
The synthesis of this compound derivatives can be achieved via base-mediated methylation. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates selective methoxylation at the 3-position of the pyranone core. Reaction optimization should focus on temperature control (room temperature to 60°C), reaction time (12–24 hours), and stoichiometric ratios of reagents to minimize byproducts like unreacted precursors or over-methylated derivatives. Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios.
- X-ray crystallography : Single-crystal X-ray diffraction provides definitive bond lengths, angles, and spatial arrangement. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 7.240 Å, b = 8.635 Å, c = 19.545 Å) have been used for related pyranone derivatives .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.
Q. What are the key considerations for ensuring the purity and stability of this compound during experimental procedures?
- Purity assessment : Use HPLC or TLC with UV detection to monitor impurities.
- Stability : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture or high temperatures (>40°C) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental data in the structural analysis of this compound derivatives?
Discrepancies often arise from incomplete basis sets in computational models or crystal packing effects. Validate computational results (e.g., DFT-optimized geometries) against experimental crystallographic data (e.g., bond angles and torsional strains). For instance, compare computed IR spectra with experimental FT-IR to identify vibrational mode mismatches .
Q. What strategies can be employed to elucidate the reaction mechanisms involving this compound, especially when intermediates are unstable?
- Kinetic studies : Monitor reaction progress using in-situ techniques like NMR or UV-Vis spectroscopy.
- Trapping experiments : Introduce radical scavengers or nucleophiles to isolate transient intermediates.
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways .
Q. How can researchers design comparative studies to evaluate the bioactivity of this compound against structurally related compounds?
- Structural analogs : Compare with derivatives like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) to assess the impact of substituents on bioactivity .
- Assay selection : Use enzyme inhibition assays (e.g., kinase or oxidoreductase targets) or cell-based models (e.g., cytotoxicity in cancer lines) under standardized conditions (IC₅₀, dose-response curves).
Q. In computational modeling of this compound, which parameters are critical for accurate prediction of electronic properties and reactivity?
- Basis sets : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for balanced accuracy.
- Solvent effects : Incorporate polarizable continuum models (PCM) for reactions in DMF or aqueous media.
- Transition state analysis : Apply intrinsic reaction coordinate (IRC) calculations to verify reaction pathways .
Q. Methodological Notes
- Data contradiction analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing inconsistencies. Cross-validate spectral data with multiple techniques (e.g., XRD and NOESY for stereochemistry) .
- Experimental design : Prioritize fractional factorial designs to screen reaction variables (e.g., solvent polarity, catalyst loading) efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
